molecular formula C11H16ClN3 B13410082 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine

3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine

Cat. No.: B13410082
M. Wt: 225.72 g/mol
InChI Key: PCKRPJCLXYABJF-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a 3,5-dimethylpiperidin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridazine derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Cyclization Reactions: The presence of the piperidine ring allows for potential cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, acetonitrile.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

  • Substituted pyridazine derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Cyclized heterocyclic compounds.

Scientific Research Applications

Chemistry: 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for the design of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways and leading to specific physiological effects.

Comparison with Similar Compounds

    3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine: This compound has a similar structure but features a pyrazole ring instead of a piperidine ring.

    3,5-Dimethylpiperidine: A precursor to the synthesis of 3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine, it shares the piperidine ring structure.

Uniqueness: this compound is unique due to the presence of both a chloro-substituted pyridazine ring and a 3,5-dimethylpiperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKRPJCLXYABJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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